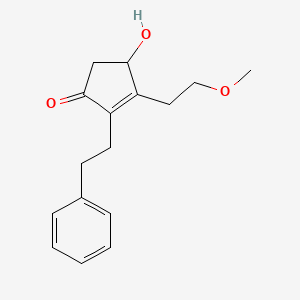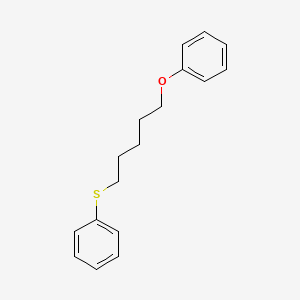
Benzene, ((5-phenoxypentyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, ((5-phenoxypentyl)thio)- is an organosulfur compound with the molecular formula C₁₇H₂₀OS. This compound features a benzene ring substituted with a 5-phenoxypentylthio group, making it a unique member of the thiophenol derivatives. Thiophenol derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, ((5-phenoxypentyl)thio)- typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of benzene with 5-phenoxypentylthiol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve the use of more scalable and cost-effective methods. For instance, the reaction of benzene with 5-phenoxypentylthiol can be catalyzed by transition metal catalysts such as palladium or copper, which can enhance the reaction rate and yield .
Types of Reactions:
Oxidation: Benzene, ((5-phenoxypentyl)thio)- can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions:
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, NaBH₄
Substitution: Halogens, nitro compounds
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Halogenated or nitrated benzene derivatives
Scientific Research Applications
Benzene, ((5-phenoxypentyl)thio)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzene, ((5-phenoxypentyl)thio)- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also undergo oxidation and reduction reactions, which can modulate its biological activity. The specific molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or material science .
Comparison with Similar Compounds
Thiophenol (Benzenethiol): A simpler analog with a thiol group directly attached to the benzene ring.
Phenylthioethers: Compounds where the sulfur atom is bonded to a phenyl group and an alkyl or aryl group.
Uniqueness: Benzene, ((5-phenoxypentyl)thio)- is unique due to the presence of the 5-phenoxypentyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
59950-12-8 |
|---|---|
Molecular Formula |
C17H20OS |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
5-phenoxypentylsulfanylbenzene |
InChI |
InChI=1S/C17H20OS/c1-4-10-16(11-5-1)18-14-8-3-9-15-19-17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2 |
InChI Key |
XJRKBEYACQXERP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCSC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


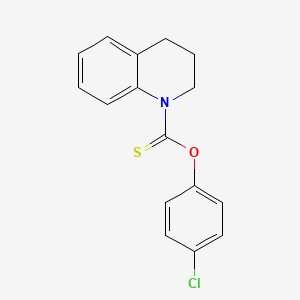
![Benzene, 1,1'-[heptylidenebis(seleno)]bis-](/img/structure/B14610558.png)
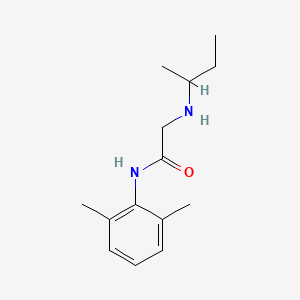
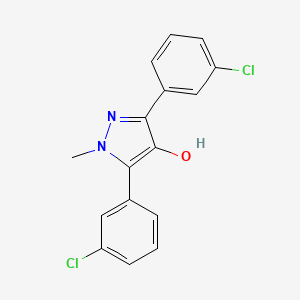


![4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol](/img/structure/B14610584.png)


![2-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline](/img/structure/B14610604.png)

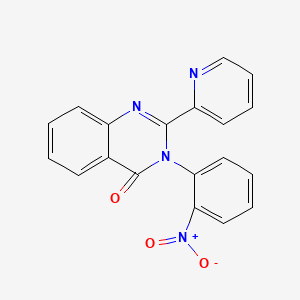
![2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14610611.png)
